1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)azepane
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Overview
Description
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)azepane is a heterocyclic compound with a molecular formula of C11H17ClN4O2S and a molecular weight of 304.8 g/mol . This compound is notable for its unique structure, which combines a pyridine ring with a sulfonyl azepane moiety. It is used in various advanced research and development applications due to its reactivity and selectivity .
Preparation Methods
The synthesis of 1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)azepane involves multiple steps. One common synthetic route includes the reaction of 5-chloro-4-hydrazinylpyridine with a sulfonyl azepane derivative under controlled conditions . The reaction typically requires the use of a palladium catalyst and a Lewis acid additive, such as BF3·Et2O, in a solvent like dichloromethane (DCM) . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.
Chemical Reactions Analysis
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)azepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)azepane has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)azepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)azepane can be compared with other similar compounds, such as:
5-chloro-1-vinyl-1H-pyrazoles: These compounds share a similar chlorine-substituted heterocyclic structure but differ in their specific functional groups and reactivity.
5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates: These compounds also contain a chlorine-substituted pyridine ring but have different substituents and applications.
The uniqueness of this compound lies in its combination of a sulfonyl azepane moiety with a chlorinated pyridine ring, which imparts distinct reactivity and selectivity properties .
Biological Activity
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)azepane is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C11H15ClN4O2S
- Molecular Weight : 302.78 g/mol
- CAS Number : 1352497-50-7
This compound features a hydrazine moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
Research into the biological activity of hydrazones and related compounds has revealed a range of pharmacological effects. The following sections summarize key findings related to the activity of this compound.
Antiviral Activity
Hydrazone derivatives have been investigated for their antiviral properties, particularly against HIV. A study highlighted the efficacy of hydrazone compounds in inhibiting HIV replication, with some derivatives exhibiting half-maximal effective concentration (EC50) values as low as 0.17 μM . While specific data on this compound is limited, its structural similarity to known antiviral agents suggests potential activity against viral pathogens.
Anticancer Properties
The anticancer potential of hydrazones is well-documented. For instance, several studies have reported that hydrazone derivatives can induce apoptosis in cancer cell lines such as MDA-MB 231 and HepG2, with IC50 values ranging from 4 to 17 μM . The presence of the hydrazine moiety in this compound may confer similar properties, warranting further investigation into its cytotoxic effects on various cancer cell lines.
Antimicrobial Activity
Hydrazones are also recognized for their antimicrobial properties. A review indicated that various hydrazone derivatives demonstrated significant antibacterial and antifungal activities . Given the structure of this compound, it may exhibit similar effects against pathogenic microorganisms.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to this compound. Below is a summary table of selected research findings:
The mechanism by which hydrazones exert their biological effects often involves interaction with cellular targets such as enzymes or receptors. For example, many hydrazones act by inhibiting key metabolic pathways in pathogens or cancer cells, leading to cell death or growth inhibition . The specific mechanism for this compound remains to be elucidated but may involve similar pathways.
Properties
Molecular Formula |
C11H17ClN4O2S |
---|---|
Molecular Weight |
304.80 g/mol |
IUPAC Name |
[3-(azepan-1-ylsulfonyl)-5-chloropyridin-4-yl]hydrazine |
InChI |
InChI=1S/C11H17ClN4O2S/c12-9-7-14-8-10(11(9)15-13)19(17,18)16-5-3-1-2-4-6-16/h7-8H,1-6,13H2,(H,14,15) |
InChI Key |
YSHHAEGGMIMTGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CN=CC(=C2NN)Cl |
Origin of Product |
United States |
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